molecular formula C9H14ClN B3021759 (S)-1-m-Tolylethanamine hydrochloride CAS No. 1630984-18-7

(S)-1-m-Tolylethanamine hydrochloride

Cat. No.: B3021759
CAS No.: 1630984-18-7
M. Wt: 171.67
InChI Key: UGZRFRLOFJGHSK-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-m-Tolylethanamine hydrochloride is a chiral amine compound with significant applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tolyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-m-Tolylethanamine hydrochloride typically involves the enantioselective reduction of the corresponding ketone or imine precursor. One common method is the asymmetric hydrogenation of m-tolyl ketone using a chiral catalyst under hydrogen gas. The reaction conditions often include:

    Catalyst: Chiral rhodium or ruthenium complexes

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Pressure: 1-5 atm of hydrogen gas

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation or enzymatic reduction processes. These methods are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-m-Tolylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as acyl chlorides or isocyanates in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Imine or nitrile derivatives

    Reduction: Corresponding alkane

    Substitution: Amides, ureas, or other functionalized derivatives

Scientific Research Applications

(S)-1-m-Tolylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (S)-1-m-Tolylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-m-Tolylethanamine hydrochloride: The enantiomer of (S)-1-m-Tolylethanamine hydrochloride, with different biological activity and selectivity.

    1-m-Tolylethanamine: The non-chiral form of the compound, lacking the specific enantioselective properties.

    1-m-Tolylpropanamine: A structurally similar compound with an additional carbon in the backbone, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific enantioselective properties. This makes it valuable in asymmetric synthesis and in applications where chirality plays a crucial role, such as in drug development and biochemical research.

Properties

IUPAC Name

(1S)-1-(3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZRFRLOFJGHSK-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660768
Record name (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138457-18-8, 1630984-18-7
Record name (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3-methylphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-m-Tolylethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-m-Tolylethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-1-m-Tolylethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-1-m-Tolylethanamine hydrochloride
Reactant of Route 5
(S)-1-m-Tolylethanamine hydrochloride
Reactant of Route 6
(S)-1-m-Tolylethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.